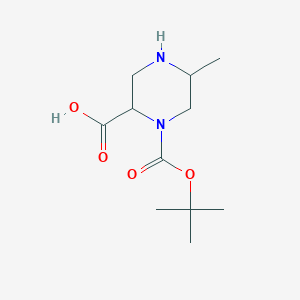

1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid

Overview

Description

The compound “1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid” is a derivative of piperazine, which is a common structural motif in many pharmaceuticals and agrochemicals . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of this compound involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The Boc group is attached to one of the nitrogen atoms, and a carboxylic acid group is attached to one of the carbon atoms in the ring .Chemical Reactions Analysis

The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications

ACC1/2 Non-Selective Inhibitors : A study by Chonan et al. (2011) identified fluorine-substituted tert-butoxycarbonyl groups as effective components in ACC1/2 non-selective inhibitors. These inhibitors showed potent activities in enzyme-assay and cell-based assays, and effectively reduced hepatic de novo fatty acid synthesis in rats (Chonan et al., 2011).

Intermediate in Synthesis of Biologically Active Compounds : Liu Ya-hu (2010) synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Mixed Ligand Tricarbonyl Complexes : Mundwiler et al. (2004) used tert-butoxycarbonyl derivatives in the preparation of mixed ligand tricarbonyl complexes. These complexes have potential for labeling bioactive molecules containing monodentate or bidentate donor sites (Mundwiler et al., 2004).

Diastereomerically Pure Piperazine-2,5-diones : In research by Nikulnikov et al. (2010), N-tert-butoxycarbonyl-protected α-amino acids underwent microwave-assisted cyclization to produce diastereomerically pure piperazine-2,5-diones (Nikulnikov et al., 2010).

Crystallographic Studies : A study by Kolter et al. (1996) focused on the crystallographic analysis of 4-tert-Butyloxycarbonyl-6(S)-(hydroxymethyl)-3(S)-(1-methylethyl)piperazin-2-one, providing insights into its molecular structure and hydrogen bonding patterns (Kolter et al., 1996).

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid (hereafter referred to as the compound) is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound interacts with its targets through a process known as protection . The tert-butoxycarbonyl (BOC) group of the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of BOC-protected amines .

Biochemical Pathways

The compound affects the biochemical pathway of amine synthesis . By acting as a protecting group, it prevents unwanted reactions involving the amine group during the synthesis of complex molecules . Once the synthesis is complete, the BOC group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Pharmacokinetics

The compound’s solubility and stability can be influenced by factors such as temperature and ph .

Result of Action

The result of the compound’s action is the successful synthesis of complex molecules with amine groups . By protecting the amine group during synthesis, the compound allows for more precise control over the reactions, leading to higher yields and fewer unwanted byproducts .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the process of adding the BOC group to amines requires specific conditions, such as the presence of a base and an aqueous environment . Additionally, the removal of the BOC group requires the presence of strong acids .

Biochemical Analysis

Biochemical Properties

1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. The compound interacts with enzymes such as proteases and peptidases, which recognize and cleave peptide bonds. By protecting the amine group, this compound prevents unwanted side reactions and ensures the selective formation of desired peptides . Additionally, it interacts with proteins and other biomolecules involved in peptide synthesis, facilitating the efficient production of peptides and proteins.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate cell function by affecting the activity of enzymes involved in signal transduction, such as kinases and phosphatases . It also impacts gene expression by interacting with transcription factors and regulatory proteins, leading to changes in the expression of specific genes. Furthermore, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes and proteins, altering their activity and function . For example, it can inhibit the activity of proteases by binding to their active sites, preventing the cleavage of peptide bonds. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound may result in alterations in cellular function, including changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects may also be observed, where a specific dosage level is required to elicit a noticeable response. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as esterases and amidases, which cleave the tert-butoxycarbonyl group and release the active piperazine derivative . This metabolic transformation can influence the overall activity and function of this compound in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function. Additionally, the transport and distribution of this compound can be influenced by factors such as cellular membrane permeability and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification. The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.

Properties

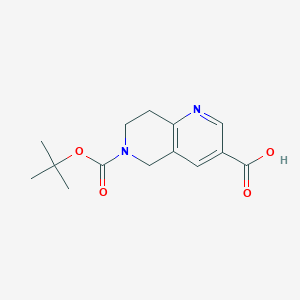

IUPAC Name |

5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-7-6-13(8(5-12-7)9(14)15)10(16)17-11(2,3)4/h7-8,12H,5-6H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGQAQZOVIVETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B1377981.png)

![6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate](/img/structure/B1377984.png)

![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)

![8-Boc-2,8-diaza-spiro[4.5]decane oxalate](/img/structure/B1377997.png)

![7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B1377999.png)